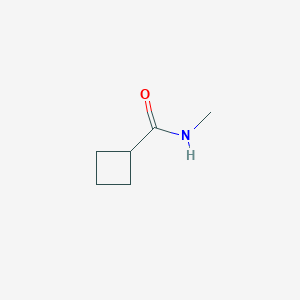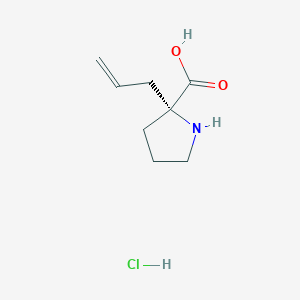
3-Hydroxypyridine-2-carboxaldehyde
Vue d'ensemble
Description
3-Hydroxypyridine-2-carboxaldehyde is a heterocyclic organic compound . It forms complexes with a number of transition metals and exhibits potential complexing ability .
Synthesis Analysis
The synthesis of 3-Hydroxypyridine-2-carboxaldehyde involves complex chemical reactions. A study on pyridinecarboxaldehydes provides insights into the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Molecular Structure Analysis
The molecular structure of 3-Hydroxypyridine-2-carboxaldehyde has been analyzed using quantum chemical calculations at the DFT/B3LYP/6–311+G (d,p) level of theory . The molecular formula is C6H5NO2 .Chemical Reactions Analysis
3-Hydroxypyridine-2-carboxaldehyde has been used in the formation of imine bonds with chiral amine analytes for enantiopurity analysis . It also forms complexes with a number of transition metals .Physical And Chemical Properties Analysis
3-Hydroxypyridine-2-carboxaldehyde is a solid at room temperature . It has a molecular weight of 123.11 . The boiling point is between 80-82°C .Applications De Recherche Scientifique
Anticancer Research
3-Hydroxypyridine-2-carboxaldehyde: has shown promise in anticancer research, particularly when used to create thiosemicarbazone derivatives. These derivatives, along with their Zinc(II) complexes, have been studied for their antiproliferative potential against various cancer cell lines, including prostate, lung, skin, and cervical cancers . The compounds target the MAPK superfamily signaling pathway, which is crucial in the regulation of cell growth and survival, making them potential candidates for cancer therapy development.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, where it forms complexes with various metals. These complexes are significant in the field of crystal engineering and have extensive applications in the synthesis of new materials with desired physical and chemical properties .
Organic Synthesis
In organic chemistry, 3-Hydroxypyridine-2-carboxaldehyde is used as a precursor for synthesizing a wide range of organic compounds. Its reactivity allows for the formation of heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .
Biochemical Studies
The biochemical properties of 3-Hydroxypyridine-2-carboxaldehyde make it suitable for studying enzyme interactions and mechanisms. It can act as an inhibitor or a substrate analog in enzymatic reactions, helping to elucidate the biological pathways in which these enzymes are involved .
Material Science
Due to its ability to bind with metals, 3-Hydroxypyridine-2-carboxaldehyde is used in material science for the fabrication of metal-organic frameworks (MOFs). MOFs have a variety of applications, including gas storage, separation, and catalysis .
Analytical Chemistry
As a standard compound in analytical chemistry, 3-Hydroxypyridine-2-carboxaldehyde is used for calibration and method development in chromatography and spectroscopy. Its well-characterized properties provide a benchmark for the analysis of complex mixtures .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-6(9)2-1-3-7-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDSWZBXIZCMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371997 | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-2-carboxaldehyde | |
CAS RN |
1849-55-4 | |
| Record name | 3-Hydroxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypicolinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) and its derivatives as anticancer agents?
A1: 3-HP and related compounds demonstrate anticancer activity primarily by inhibiting ribonucleotide reductase. [, , ] This enzyme plays a crucial role in DNA synthesis, and its inhibition directly impedes the rapid proliferation of cancer cells.
Q2: What structural features contribute to the anticancer activity of 3-HP and its analogues?
A2: The presence of the N—N—S* tridentate ligand system is crucial for the activity of these compounds. [, ] Modifications to the basic 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone structure, such as the addition of methyl or pyrrolidinyl groups, can influence potency and selectivity against different cancer cell lines. [, , ]
Q3: How effective is 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) against different types of cancer in preclinical models?
A3: 3-HP has shown promising activity against various cancer models, including leukemia L1210, Ehrlich ascites carcinoma, lymphoma L5178Y, Lewis lung carcinoma, and adenocarcinoma 755. [] Further research explored the efficacy of 3-HP derivatives, like the N(4)-methylthiosemicarbazone derivative, against liver cancer cell line HepG-2. []
Q4: What are the limitations of current preclinical research on 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone and its derivatives?
A4: While in vitro studies have demonstrated promising results, further investigation in vivo and potentially clinical trials are needed to confirm the efficacy and safety of these compounds in humans. [, ] Understanding the long-term effects, potential toxicity, and optimal drug delivery strategies will be crucial for translating these findings into clinical applications.
Q5: Can the efficacy of 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone and its derivatives be enhanced?
A5: Researchers are exploring the complexation of 3-HP derivatives with metals like Platinum(II) to potentially enhance their anticancer activity and overcome drug resistance. [] Additionally, developing targeted drug delivery systems could improve the efficacy and reduce potential side effects.
Q6: Are there any analytical techniques specifically highlighted for studying 3-Hydroxypyridine-2-carboxaldehyde and its derivatives?
A6: Various spectroscopic methods, including FT-IR, 1H-NMR, UV-Visible spectroscopy, and mass spectrometry, are routinely employed for the characterization of these compounds. [] Additionally, techniques like circular dichroism (CD) spectroscopy are being explored for analyzing the stereochemistry and chiral separation of 3-Hydroxypyridine-2-carboxaldehyde derivatives. [, ]
Q7: Beyond its anticancer potential, are there other applications for 3-Hydroxypyridine-2-carboxaldehyde?
A7: Yes, 3-Hydroxypyridine-2-carboxaldehyde's ability to form imine bonds with chiral amines is being investigated for applications in chiral separation and stereochemical analysis. [, ] This approach shows promise for developing rapid and robust methods to determine the enantiomeric purity of chiral amine compounds, with potential applications in pharmaceutical and chemical industries.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)








